molecular formula C14H19NO5 B2496001 4-[(Boc-amino)methyl]-3-methoxybenzoic acid CAS No. 1070872-11-5

4-[(Boc-amino)methyl]-3-methoxybenzoic acid

Cat. No.: B2496001
CAS No.: 1070872-11-5
M. Wt: 281.308
InChI Key: DFTNASWBTPQXRA-UHFFFAOYSA-N
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Description

4-[(Boc-amino)methyl]-3-methoxybenzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group attached to the methylene group at the 4-position and a methoxy substituent at the 3-position of the aromatic ring. The Boc group serves as a temporary protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide synthesis and medicinal chemistry . This compound is structurally tailored to balance reactivity and solubility, making it valuable in organic synthesis and drug development.

Properties

IUPAC Name

3-methoxy-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-8-10-6-5-9(12(16)17)7-11(10)19-4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTNASWBTPQXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070872-11-5
Record name 4-({[(tert-butoxy)carbonyl]amino}methyl)-3-methoxybenzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Boc-amino)methyl]-3-methoxybenzoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group . The methoxybenzoic acid derivative is then introduced through a coupling reaction, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[(Boc-amino)methyl]-3-methoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4, CrO3/Py

    Reduction: LiAlH4, NaBH4

    Substitution: Trifluoroacetic acid, DCC

Major Products:

    Oxidation: Hydroxylated derivatives

    Reduction: Alcohol derivatives

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of 4-[(Boc-amino)methyl]-3-methoxybenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino functionality, preventing it from participating in unwanted side reactions. Upon deprotection, the free amine can interact with various molecular targets, facilitating the formation of desired products .

Molecular Targets and Pathways:

Comparison with Similar Compounds

4-Benzyloxy-3-methoxybenzoic Acid (CAS: MFCD00183281)

  • Structure: Contains a benzyloxy group at the 4-position instead of the Boc-amino methyl group.
  • Properties : The benzyloxy group increases hydrophobicity compared to the Boc-protected amine but lacks the reversible protection utility of Boc. It is often used in intermediates for antioxidants and polymer synthesis .
  • Applications : Primarily employed in materials science due to its stability under acidic conditions.

4-Amino-3-methoxybenzoic Acid

  • Structure: Lacks the Boc protection on the amino group.
  • Properties : The free amine increases reactivity and polarity, making it prone to oxidation or undesired side reactions. The Boc group in the target compound mitigates this, enabling controlled deprotection in multi-step syntheses .
  • Applications : Used as a building block in dyes and pharmaceuticals where unprotected amines are required.

3-Methoxy-4-[(3-methylbenzyl)oxy]benzoic Acid (CAS: 938275-66-2)

  • Structure : Features a 3-methylbenzyloxy group at the 4-position.
  • Properties : The bulky 3-methylbenzyl group enhances steric hindrance, reducing enzymatic degradation in vivo. This contrasts with the Boc group, which is enzymatically stable but cleavable under acidic conditions .
  • Applications : Investigated as a drug impurity reference standard due to its metabolic stability.

3,5-Dihydroxy-4-methoxybenzoic Acid Derivatives

  • Structure : Hydroxy groups at 3- and 5-positions with a methoxy at 4-position.
  • Biological Relevance: These derivatives are potent inhibitors of catechol-O-methyltransferase (COMT), with IC₅₀ values in the nanomolar range. The hydroxyl groups are critical for hydrogen bonding with the enzyme’s active site, a feature absent in the Boc-protected target compound .
  • Key Data: Compound COMT Inhibition (IC₅₀) Toxicity (LD₅₀, mouse) 3,5-Dihydroxy-4-methoxybenzoic acid 12 nM >500 mg/kg 4-[(Boc-amino)methyl]-3-methoxybenzoic acid Not reported Not tested

Thiazole-Containing Analogues (e.g., 4-[[3-ethyl-4-(4-methoxyphenyl)-1,3-thiazol-2-ylidene]amino]benzoic acid)

  • Structure : Incorporates a thiazole ring conjugated to the benzoic acid core.
  • Properties: The thiazole ring enhances π-π stacking interactions, improving binding to biological targets like kinases. The Boc-amino methyl group in the target compound offers a different mode of steric and electronic modulation .
  • Applications : Explored in anticancer drug discovery for kinase inhibition.

Physicochemical Properties

Solubility and Lipophilicity

  • The Boc group increases lipophilicity (logP ≈ 2.8) compared to hydroxylated analogs (logP ≈ 1.2 for 3,5-dihydroxy-4-methoxybenzoic acid). This enhances membrane permeability but reduces aqueous solubility .
  • Comparative Data: Compound logP Water Solubility (mg/mL) 4-[(Boc-amino)methyl]-3-methoxybenzoic acid 2.8 <0.1 4-Amino-3-methoxybenzoic acid 1.1 1.5 4-Benzyloxy-3-methoxybenzoic acid 3.2 <0.05

Thermal Stability

  • The Boc group decomposes at ~150°C, limiting high-temperature applications. Derivatives like 4-benzyloxy-3-methoxybenzoic acid exhibit higher thermal stability (decomposition >200°C) due to the robust benzyl ether linkage .

Biological Activity

4-[(Boc-amino)methyl]-3-methoxybenzoic acid, identified by its CAS number 1070872-11-5, is a compound of significant interest due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and research findings, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a benzoic acid core with a methoxy group and a Boc-protected amino group. The Boc (tert-butyloxycarbonyl) group enhances the compound's stability and solubility, making it suitable for various biological applications.

Anticancer Activity

Research indicates that derivatives of methoxybenzoic acids can inhibit cancer cell proliferation by targeting signaling pathways such as Akt/NFκB. For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME), a related compound, has shown efficacy in prostate cancer cells by inhibiting Akt kinase activity and inducing apoptosis through NFκB signaling pathways .

Antimicrobial Properties

Preliminary studies suggest that 4-[(Boc-amino)methyl]-3-methoxybenzoic acid may exhibit antimicrobial activity. Similar benzoic acid derivatives have been reported to possess antifungal and antibacterial properties, indicating potential applications in treating infections .

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

  • Inhibition of Cancer Cell Growth :
    • A study on HMBME demonstrated its ability to reduce cell viability in prostate cancer cell lines (LNCaP, DU145) through the inhibition of the Akt/NFκB pathway .
    • The compound induced morphological changes consistent with apoptosis, highlighting its potential as an anticancer agent.
  • Protein Degradation Pathways :
    • Research on benzoic acid derivatives revealed their ability to enhance proteasomal and autophagic degradation pathways in human fibroblasts, suggesting that similar compounds could modulate protein homeostasis .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism of ActionReference
4-Hydroxy-3-methoxybenzoic acidAnticancer (Prostate Cancer)Inhibition of Akt/NFκB signaling
3-Chloro-4-methoxybenzoic acidEnhances proteasome activityActivation of UPP and ALP pathways
4-Amino-3-methoxybenzoic acidAntimicrobialInteraction with bacterial cell membranes

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-[(Boc-amino)methyl]-3-methoxybenzoic acid, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via reductive amination of 3-methoxy-4-formylbenzoic acid with Boc-protected amines (e.g., tert-butyl carbamate derivatives). Sodium cyanoborohydride (NaBH3CN) in methanol/ethanol under reflux is a common reducing agent . Optimization involves adjusting solvent polarity (methanol vs. THF), temperature (25–60°C), and stoichiometric ratios (amine:aldehyde ≥1:1.2) to maximize yield. Reaction progress is monitored by TLC or HPLC, with purification via silica gel chromatography (ethyl acetate/hexane gradients) .

Q. How is the Boc-protecting group stability evaluated under acidic/basic conditions during synthesis?

  • Methodological Answer : The Boc group is acid-labile but stable under basic conditions. To test stability, the compound is treated with trifluoroacetic acid (TFA, 20–50% in DCM) for 1–2 hours at 0–25°C, followed by NMR analysis to confirm deprotection (disappearance of tert-butyl signals at δ ~1.4 ppm). Base stability is assessed using sodium hydroxide (0.1–1 M in THF/water), with Boc integrity verified via FT-IR (C=O stretch at ~1680–1720 cm⁻¹) .

Q. What analytical techniques are critical for characterizing 4-[(Boc-amino)methyl]-3-methoxybenzoic acid?

  • Methodological Answer :

  • NMR : ¹H NMR confirms Boc group presence (singlet for tert-butyl at δ 1.4 ppm) and aromatic substitution patterns (methoxy at δ ~3.8 ppm; benzoic acid protons at δ 6.8–7.5 ppm).
  • HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>95% required for biological assays).
  • Mass Spectrometry : ESI-MS identifies [M+H]⁺ or [M−H]⁻ ions, with exact mass matching theoretical values (e.g., C₁₄H₁₉NO₅: 289.13 g/mol) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the Boc-amino group in nucleophilic substitutions?

  • Methodological Answer : Steric hindrance from the Boc group reduces nucleophilicity of the adjacent amino group. To enhance reactivity, microwave-assisted synthesis (50–100°C, 10–30 min) or Lewis acid catalysts (e.g., ZnCl₂) are employed. Electronic effects are probed via Hammett substituent constants; electron-withdrawing groups (e.g., methoxy at position 3) deactivate the aromatic ring, requiring harsher conditions for electrophilic substitutions (e.g., nitration with HNO₃/H₂SO₄ at 0°C) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in enzyme inhibition assays (e.g., IC₅₀ values) often arise from variations in:

  • Assay conditions : Buffer pH (e.g., phosphate vs. Tris), ionic strength, and co-solvents (DMSO ≤1% v/v).
  • Compound purity : Reproduce results using HPLC-purified batches (>99% purity).
  • Target conformation : Use crystallography (e.g., PDB structures) to validate binding modes .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodological Answer :

  • DFT Calculations : Predict sites of oxidative metabolism (CYP450-mediated) using HOMO/LUMO maps (e.g., methoxy group at position 3 is a metabolic hotspot).
  • Molecular Dynamics (MD) : Simulate interactions with serum albumin to assess plasma protein binding (logP <3 enhances free fraction).
  • ADMET Predictions : Use tools like SwissADME to optimize logS (solubility) and BBB permeability .

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